4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640974-82-7
VCID: VC11827028
InChI: InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3
SMILES: CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3
Molecular Formula: C18H24N4
Molecular Weight: 296.4 g/mol

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

CAS No.: 2640974-82-7

Cat. No.: VC11827028

Molecular Formula: C18H24N4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine - 2640974-82-7

Specification

CAS No. 2640974-82-7
Molecular Formula C18H24N4
Molecular Weight 296.4 g/mol
IUPAC Name 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3
Standard InChI Key QCORAUZNJQGFOK-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3
Canonical SMILES CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) is substituted at positions 4 and 6. The methyl group at position 4 enhances lipophilicity, while the 4-(3-phenylpropyl)piperazinyl group at position 6 introduces conformational flexibility and potential for receptor interactions. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is further functionalized with a 3-phenylpropyl chain, contributing to steric bulk and π-π stacking capabilities.

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₂₅N₅

  • Molecular Weight: 311.43 g/mol

  • SMILES Notation: CC1=NC(=NC(=C1)N2CCN(CC2)CCCc3ccccc3)C

Three-Dimensional Conformation

Computational modeling predicts that the 3-phenylpropyl chain adopts a staggered conformation, minimizing steric clashes with the piperazine ring. The pyrimidine ring remains planar, with the methyl group slightly distorting the symmetry .

Spectroscopic Characterization

While experimental data for this specific compound is scarce, related pyrimidine-piperazine derivatives are characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals for the methyl group appear at δ 2.4–2.6 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.4 ppm.

  • Mass Spectrometry (MS): Expected molecular ion peak at m/z 311.43 (M⁺), with fragmentation patterns indicating cleavage at the piperazine-pyrimidine bond.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of the Pyrimidine Core: A 4,6-disubstituted pyrimidine is constructed using a Morita-Baylis-Hillman (MBH) adduct or cyclocondensation reaction .

  • Introduction of the Piperazine Substituent: Nucleophilic aromatic substitution (SNAr) at position 6 with 4-(3-phenylpropyl)piperazine.

Synthesis of 4-Methylpyrimidine-6-carboxylate

A modified MBH reaction between propiolate esters and aldehydes in the presence of MgI₂ yields α-iodomethylene β-keto esters, which undergo cyclocondensation with acetamidine to form the pyrimidine core .

Representative Reaction

Propiolate ester+AldehydeMgI2α-iodomethylene β-keto esterAcetamidine4-Methylpyrimidine-6-carboxylate\text{Propiolate ester} + \text{Aldehyde} \xrightarrow{\text{MgI}_2} \alpha\text{-iodomethylene β-keto ester} \xrightarrow{\text{Acetamidine}} 4\text{-Methylpyrimidine-6-carboxylate}

Piperazine Substitution

The 6-chloro intermediate reacts with 4-(3-phenylpropyl)piperazine under microwave irradiation (130°C, 30 min) in ethanol with triethylamine (TEA) as a base .

Conditions:

  • Solvent: Ethanol

  • Catalyst: TEA (2 eq.)

  • Yield: 65–80% after column chromatography

CompoundTarget ReceptorIC₅₀ (nM)
Target Compound5-HT₁A120*
EVT-61362645-HT₁A85
VC11816109D₂240
*Predicted value based on structural analogs.

ADMET Properties

  • Lipophilicity: LogP ≈ 3.1 (calculated using ChemAxon)

  • Blood-Brain Barrier (BBB) Permeability: High (predicted) due to moderate molecular weight and lipophilicity.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s potential 5-HT₁A affinity positions it as a candidate for:

  • Anxiolytics: Modulation of serotonin pathways.

  • Antipsychotics: Dopamine receptor antagonism.

Oncology

Piperazine derivatives inhibit kinases such as EGFR and VEGFR. Molecular docking studies suggest the phenylpropyl group occupies hydrophobic pockets in kinase domains.

Challenges and Future Directions

  • Synthetic Scalability: Microwave-assisted steps require optimization for industrial-scale production .

  • Target Validation: In vivo studies are needed to confirm receptor specificity.

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